(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to control the stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors have been employed to introduce the tert-butyl group efficiently, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Wirkmechanismus
The mechanism of action of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved often include the modulation of enzymatic activity or receptor signaling, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with applications in catalysis and synthesis.
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Used in similar research applications and as a chiral building block
Uniqueness
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Eigenschaften
CAS-Nummer |
31752-75-7 |
---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h5,7-9H,4,6H2,1-3H3,(H,12,13)/t8-,9-/m1/s1 |
InChI-Schlüssel |
VPWKANNPMWMMJJ-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1C=CCC[C@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)C1C=CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.